molecular formula C17H12N4O3 B12500702 Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate

Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate

Cat. No.: B12500702
M. Wt: 320.30 g/mol
InChI Key: LBVGTUHTORGFQM-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with phenyl isocyanate to form an intermediate, which then undergoes cyclization with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to reduced proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.

    Quinazoline Derivatives: Compounds with quinazoline cores but lacking the triazole ring.

Uniqueness

Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

methyl 5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxylate

InChI

InChI=1S/C17H12N4O3/c1-24-17(23)11-7-8-12-13(9-11)21-15(18-16(12)22)14(19-20-21)10-5-3-2-4-6-10/h2-9,20H,1H3

InChI Key

LBVGTUHTORGFQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4

Origin of Product

United States

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